(E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H13F3N2O2S and its molecular weight is 378.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
A study by Aleksandrov et al. (2021) discusses the acylation of 1,3-benzothiazol-6-amine with furan-2-carbonyl chloride, leading to compounds that were further modified through electrophilic substitution reactions, indicating the versatility of furan-containing compounds in chemical synthesis (Aleksandrov et al., 2021). Another research by Saini et al. (2019) showcases a metal-free synthesis of benzothiazolylidenes from haloanilines, acrylates, and isothiocyanates in water, highlighting a green chemistry approach involving furan derivatives (Saini et al., 2019).
Biological Activities
Sa̧czewski et al. (2004) investigated acrylonitriles substituted with furan rings for their in vitro cytotoxic potency against human cancer cell lines, demonstrating the potential of furan derivatives in medicinal chemistry and cancer research (Sa̧czewski et al., 2004). Cakmak et al. (2022) synthesized a thiazole-based heterocyclic amide and evaluated its antimicrobial activity, providing insights into the antimicrobial potential of furan-carboxamide bearing compounds (Cakmak et al., 2022).
Material Science and Polymer Chemistry
Akpinar et al. (2013) synthesized thiazolothiazole-based copolymers with altered donor groups, including furan derivatives, and explored their electrochromic properties, highlighting applications in material science and polymer chemistry (Akpinar et al., 2013).
Catalysis and Green Chemistry
Hatanaka et al. (2010) demonstrated the C-H bond activation and borylation of furans catalyzed by an iron complex, emphasizing the role of furan derivatives in catalysis and sustainable chemistry (Hatanaka et al., 2010).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S/c19-18(20,21)13-4-1-3-12(9-13)10-15-11-22-17(26-15)23-16(24)7-6-14-5-2-8-25-14/h1-9,11H,10H2,(H,22,23,24)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHPATIDMZKJBA-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC2=CN=C(S2)NC(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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